molecular formula C15H16FN B8144251 4-(tert-Butyl)-2-(4-fluorophenyl)pyridine

4-(tert-Butyl)-2-(4-fluorophenyl)pyridine

Cat. No. B8144251
M. Wt: 229.29 g/mol
InChI Key: GVHQDNUUXRTACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butyl)-2-(4-fluorophenyl)pyridine is a useful research compound. Its molecular formula is C15H16FN and its molecular weight is 229.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-Butyl)-2-(4-fluorophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butyl)-2-(4-fluorophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Solar Cell Efficiency Improvement : 4-(tert-Butyl)-2-(4-fluorophenyl)pyridine increases the open circuit voltage of dye-sensitized solar cells by reducing interface defect density and charge carrier recombination, enhancing solar cell efficiency (Dürr, Yasuda, & Nelles, 2006).

  • Catalysis in Organic Synthesis : This compound is used in Pd(II)-catalyzed cross-coupling reactions with 4-chloropyrimidines to synthesize 4-hydroxymethylpyrimidine, important in organic synthesis processes (Majeed, Antonsen, Benneche, & Undheim, 1989).

  • Formation of Hydrogen-Bonded Complexes : It can form hydrogen-bonded complexes with proton donors such as hydrogen tetrafluoroborate, hydrogen chloride, and hydrogen fluoride, aiding in the study of molecular interactions (Andreeva et al., 2006).

  • Study of Unsymmetrical 9-Borafluorene and Its Adducts : The synthesized compound is useful for studying terphenyl-substituted unsymmetrical 9-borafluorene and its adducts, as well as its dilithium salt (Wehmschulte, Khan, Twamley, & Schiemenz, 2001).

  • Enhancing Perovskite Solar Cells : It serves as an important additive in triarylamine-based organic hole-transporting materials for improving the efficiency and steady-state performance of perovskite solar cells (Xu et al., 2017).

  • Synthesis of Pyrazoles : It is used in the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, providing insights into regioselectivity and reaction media in organic synthesis (Martins et al., 2012).

  • Drug Development and Synthesis of New Molecules : The synthesized 3,4-disubstituted pyridine derivatives can be used in various scientific research applications, including drug development and synthesis of new molecules (Rappenglück et al., 2017).

  • Fluorescent Sensors : These compounds can be used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids (Han et al., 2020).

properties

IUPAC Name

4-tert-butyl-2-(4-fluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHQDNUUXRTACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butyl)-2-(4-fluorophenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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